molecular formula C17H13Cl2N3O5S B2877561 2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886923-32-6

2-(2,4-dichlorophenoxy)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2877561
CAS No.: 886923-32-6
M. Wt: 442.27
InChI Key: PHZSORSGQCJOCX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 2-(methylsulfonyl)phenyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The compound was identified in a study of endophytic fungal metabolites, though its specific biological activities remain unreported in the provided evidence .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)14-5-3-2-4-11(14)16-21-22-17(27-16)20-15(23)9-26-13-7-6-10(18)8-12(13)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSORSGQCJOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s direct N-linkage between the oxadiazole and acetamide distinguishes it from analogs with thioether (-S-) bridges (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-aryl acetamides). This difference impacts electronic properties and bioavailability:

  • Thioether-linked analogs : Exhibit enhanced flexibility and sulfur-mediated interactions with biological targets.
  • Direct N-linked analogs : Likely exhibit higher metabolic stability due to reduced susceptibility to oxidative cleavage.

Substituent Effects on Bioactivity

Table 1: Key Analogs and Reported Activities
Compound Name Oxadiazole Substituent Acetamide Substituent Biological Activity Reference
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-2-yl 3-Chlorophenyl Antimicrobial
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran-2-yl 4-Fluorophenyl Tyrosinase inhibition
N-(5-Chloro-2,4-dimethoxyphenyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide 2-Methylfuran-3-yl 5-Chloro-2,4-dimethoxyphenyl Not reported
Target Compound 2-(Methylsulfonyl)phenyl 2,4-Dichlorophenoxy Unreported (structural analog)
Key Observations:

Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance binding to polar enzyme active sites, similar to sulfonamide-based inhibitors (e.g., SIRT2 inhibitors with arylthio groups) .

Benzofuran/Oxadiazole Hybrids : Benzofuran-substituted oxadiazoles (e.g., ) demonstrate antimicrobial and enzyme inhibitory effects, highlighting the role of fused aromatic systems in bioactivity.

Comparative Physicochemical Data

Table 2: Predicted Properties vs. Analogs
Property Target Compound 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide N-(2,4,6-Trimethylphenyl)-2-[[5-(4-chlorobenzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide
Molecular Weight ~451.3 g/mol ~414.8 g/mol ~485.0 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~4.2
Hydrogen Bond Acceptors 7 6 5
Key Functional Groups -SO₂CH₃, -OCl₂ Benzofuran, -S- Thiadiazole, -S-

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of 2-(methylsulfonyl)benzohydrazide. A mixture of 2-(methylsulfonyl)benzoic acid (1.0 eq) and thionyl chloride (2.5 eq) is refluxed in anhydrous dichloromethane (DCM) for 4 hours to form the acyl chloride. Subsequent addition of hydrazine hydrate (1.2 eq) in tetrahydrofuran (THF) at 0–5°C yields the hydrazide intermediate.

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for 6 hours. This step forms the 1,3,4-oxadiazole ring, with the methylsulfonyl group remaining intact. The product is purified via recrystallization from methanol, achieving a 75–80% yield.

Reaction Conditions

Parameter Value Source
Reagents CS₂, KOH
Solvent Ethanol
Temperature Reflux (78°C)
Yield 75–80%

Preparation of 2-(2,4-Dichlorophenoxy)Acetic Acid

Nucleophilic Substitution

2,4-Dichlorophenol (1.0 eq) reacts with chloroacetic acid (1.2 eq) in aqueous sodium hydroxide (NaOH) at 80°C for 3 hours. The reaction proceeds via nucleophilic aromatic substitution, forming 2-(2,4-dichlorophenoxy)acetic acid. Acidification with HCl precipitates the product, which is filtered and dried (85–90% yield).

Key Reaction Metrics

Parameter Value Source
Base NaOH (2.0 eq)
Temperature 80°C
Yield 85–90%

Coupling of Intermediates to Form the Target Compound

Activation of Carboxylic Acid

The carboxylic acid group of 2-(2,4-dichlorophenoxy)acetic acid is activated using HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM at 0°C for 30 minutes. This generates the reactive O-acylisourea intermediate.

Amide Bond Formation

The activated acid is coupled with 5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine (1.0 eq) in DCM at room temperature for 12 hours. The reaction is quenched with saturated NH₄Cl, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the final compound (70–75%).

Optimized Coupling Conditions

Parameter Value Source
Coupling Agent HATU
Base DIPEA
Solvent DCM
Yield 70–75%

Alternative Synthetic Routes and Catalytic Methods

Fe₃O4-Catalyzed Amidation

A modified approach employs Fe₃O4 nanoparticles (10 mol%) and DABCO (10 mol%) in acetonitrile at 85°C for 48 hours. This method avoids traditional coupling agents, offering an eco-friendly alternative with comparable yields (68–72%).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization of the hydrazide intermediate, reducing reaction time by 75% while maintaining a 78% yield.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, Ar–H), 7.54 (d, J = 8.6 Hz, 1H, Ar–H), 6.98 (s, 1H, oxadiazole–NH), 4.62 (s, 2H, OCH₂CO), 3.12 (s, 3H, SO₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 157.2 (oxadiazole C–N), 134.5–126.3 (Ar–C), 55.1 (OCH₂CO), 44.7 (SO₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 484.0321 (C₁₈H₁₄Cl₂N₃O₅S requires 484.0325).

Comparative Analysis of Synthetic Methods

Method Yield Time Advantages Limitations Source
HATU/DIPEA Coupling 70–75% 12 h High efficiency, mild conditions Cost of reagents
Fe₃O4 Catalysis 68–72% 48 h Eco-friendly, recyclable catalyst Longer reaction time
Microwave Cyclization 78% 0.5 h Rapid, energy-efficient Specialized equipment required

Challenges and Troubleshooting

Byproduct Formation

Competitive esterification or over-oxidation may occur during the coupling step. Adding molecular sieves (4Å) suppresses moisture, improving amide selectivity.

Purification Difficulties

The polar nature of the sulfonyl group complicates column chromatography. Gradient elution (hexane → ethyl acetate) enhances resolution.

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